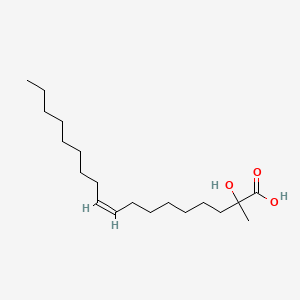

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Vue d'ensemble

Description

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a unique organic compound characterized by its hydroxy and methyl functional groups attached to an octadecenoic acid backbone. This compound is a type of hydroxy fatty acid, which plays a significant role in various biological and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method includes the use of hydroboration-oxidation reactions, where octadecenoic acid is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Reagents such as thionyl chloride can be used to convert the hydroxy group into a chloro group, which can then undergo further substitution reactions.

Major Products

Oxidation: Formation of 2-keto-2-methyloctadec-9-enoic acid.

Reduction: Formation of 2-hydroxy-2-methyloctadecanoic acid.

Substitution: Formation of various substituted octadecenoic acid derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is used as a precursor for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its role in cellular processes. Hydroxy fatty acids are known to be involved in signaling pathways and membrane structure, making this compound a subject of interest in cell biology.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Hydroxy fatty acids have been shown to possess anti-inflammatory and antimicrobial activities, suggesting possible applications in treating infections and inflammatory conditions.

Industry

Industrially, this compound is used in the production of surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions, making it useful in the formulation of cosmetics, pharmaceuticals, and food products.

Mécanisme D'action

The mechanism of action of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid involves its interaction with cellular membranes and signaling pathways. The hydroxy group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, this compound can modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Oleic Acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the hydroxy and methyl groups.

Linoleic Acid: A polyunsaturated fatty acid with two double bonds, differing in its degree of unsaturation and lack of hydroxy and methyl groups.

Stearic Acid: A saturated fatty acid with the same carbon chain length but no double bonds or functional groups.

Uniqueness

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is unique due to its combination of a hydroxy group, a methyl group, and a double bond. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other fatty acids may not be suitable.

Activité Biologique

(cis-9)-2-Hydroxy-2-methyl-octadecenoic acid, also known as 9-hydroxy-octadecanoic acid, is a fatty acid that has garnered attention for its diverse biological activities. This article reviews the compound's chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

This compound is characterized by its hydroxyl group at the 2-position and a double bond at the 9-position. Its molecular formula is , and it exhibits properties typical of hydroxy fatty acids, including potential antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid. For instance, one study reported IC50 values of 70 μg/mL against DPPH radicals and 105 μg/mL against ABTS radicals, suggesting strong antioxidant potential .

Antidiabetic Effects

The compound has shown promise in antidiabetic applications. It inhibits key enzymes involved in carbohydrate digestion, specifically α-glucosidase and α-amylase, with IC50 values of approximately 120 μg/mL and 110 μg/mL respectively. These results indicate its potential to manage postprandial blood glucose levels effectively .

Anticholinesterase Activity

This compound also demonstrates anticholinesterase activity, which is vital for conditions like Alzheimer's disease. The compound inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 48 μg/mL and 90 μg/mL respectively, which could help in maintaining acetylcholine levels in the brain .

Cytotoxicity Against Cancer Cells

In cancer research, this compound has exhibited cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in MCF-7 breast cancer cells and HepG2 liver cancer cells, with IC50 values of approximately 150 μg/mL and 137 μg/mL respectively. The mechanism involves the upregulation of pro-apoptotic genes such as caspase-3 and downregulation of anti-apoptotic markers like Bcl-2 .

Case Studies and Research Findings

- Antioxidant and Antidiabetic Properties : A study highlighted the dual action of this compound as both an antioxidant and an antidiabetic agent. The compound's ability to inhibit oxidative stress markers was linked to its potential in preventing diabetes-related complications .

- Neuroprotective Effects : Another research effort focused on the neuroprotective effects of this fatty acid in models of neurodegeneration. The findings suggested that it could mitigate symptoms associated with Alzheimer's disease by preserving cholinergic transmission through its anticholinesterase activity .

- Toxicological Studies : Toxicological assessments indicated that while this compound possesses beneficial biological activities, it also requires careful evaluation regarding its safety profile in therapeutic applications. Studies showed no significant genotoxicity at certain dosages, but further research is necessary to establish safe usage guidelines .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Effect | IC50 Value (μg/mL) |

|---|---|---|

| Antioxidant | Scavenging free radicals | 70 (DPPH) |

| Antidiabetic | Inhibition of α-glucosidase | 120 |

| Anticholinesterase | Inhibition of AChE | 48 |

| Cytotoxicity (MCF-7 cells) | Induction of apoptosis | 150 |

| Cytotoxicity (HepG2 cells) | Induction of apoptosis | 137 |

Propriétés

IUPAC Name |

(Z)-2-hydroxy-2-methyloctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2,22)18(20)21/h10-11,22H,3-9,12-17H2,1-2H3,(H,20,21)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHLDKHVLCVJPB-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675942 | |

| Record name | (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-39-5 | |

| Record name | (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.